4-[Butyl(methyl)sulfamoyl]benzoic acid

Lysophosphatidic Acid Receptor 2 GPCR Pharmacology Radioprotection

This N,N-disubstituted sulfamoyl benzoic acid is critical for cPLA2α inhibition and LPA2 antagonist studies. Generic substitution risks invalidating SAR data—single-atom changes abolish activity. Source CAS 887202-44-0 for reproducible results.

Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
CAS No. 887202-44-0
Cat. No. B1271608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Butyl(methyl)sulfamoyl]benzoic acid
CAS887202-44-0
Molecular FormulaC12H17NO4S
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESCCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C12H17NO4S/c1-3-4-9-13(2)18(16,17)11-7-5-10(6-8-11)12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
InChIKeyBAULKVQBIJAJSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Butyl(methyl)sulfamoyl]benzoic acid (CAS 887202-44-0) – Procurement & Identification Guide for Sulfamoyl Benzoic Acid Derivatives


4-[Butyl(methyl)sulfamoyl]benzoic acid (CAS 887202-44-0) is an N,N-disubstituted 4-sulfamoylbenzoic acid derivative with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . The compound features a para-carboxylic acid group and a sulfonamide moiety substituted with both n-butyl and methyl groups, placing it within a class of compounds investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α) [1] and as ligands for lysophosphatidic acid (LPA) receptors [2]. It is commercially available as a research reagent with typical purities of 97% or higher, intended for use in enzymatic assays, medicinal chemistry, and target validation studies .

Why 4-[Butyl(methyl)sulfamoyl]benzoic acid Cannot Be Directly Substituted by Other Sulfamoyl Benzoic Acids


Within the sulfamoyl benzoic acid chemotype, subtle modifications to the sulfonamide nitrogen substituents profoundly alter target engagement, potency, and selectivity. Published structure-activity relationship (SAR) studies demonstrate that even single-atom changes—such as replacing an n-butyl with an ethyl group or shifting the substitution pattern from para to meta—can result in complete loss of cPLA2α inhibitory activity [1] or orders-of-magnitude shifts in LPA2 receptor agonism/antagonism [2]. The precise combination of n-butyl and methyl groups on the sulfamoyl nitrogen of 4-[Butyl(methyl)sulfamoyl]benzoic acid defines its distinct pharmacological fingerprint; generic substitution without empirical validation risks invalidating assay results or confounding SAR interpretation. The quantitative evidence below substantiates this position.

Quantitative Differentiation Evidence: 4-[Butyl(methyl)sulfamoyl]benzoic acid vs. Closest Analogs


LPA2 Antagonist Activity: 4-[Butyl(methyl)sulfamoyl]benzoic acid Displays >30 µM IC50, Distinct from Agonist Analog DBIBB (0.10 µM EC50)

In a calcium mobilization assay using RH7777 cells expressing human LPA2 receptor, 4-[Butyl(methyl)sulfamoyl]benzoic acid exhibited antagonist activity with an IC50 greater than 30,000 nM (>30 µM) [1]. This functional profile contrasts sharply with the structurally related butylsulfamoyl benzoic acid analog DBIBB (CAS 1569309-92-7), which acts as a potent non-lipid agonist of LPA2 with an EC50 of 0.10 µM (100 nM) . The methyl substitution on the sulfamoyl nitrogen in the target compound—absent in DBIBB—is hypothesized to invert functional activity from agonism to antagonism, a critical distinction for researchers probing LPA2 signaling or seeking chemical probes with defined functional modalities.

Lysophosphatidic Acid Receptor 2 GPCR Pharmacology Radioprotection

Regioisomeric Specificity: 4-Substitution is Essential for cPLA2α Inhibitory Activity; 3-Substituted Analog Shows Activity Loss

SAR studies on 4-sulfamoylbenzoic acid derivatives as cPLA2α inhibitors reveal that para-substitution of the carboxylic acid group is critical for enzyme inhibition. While quantitative IC50 data for 4-[Butyl(methyl)sulfamoyl]benzoic acid against cPLA2α remain unavailable in peer-reviewed literature, the regioisomeric analog 3-[butyl(methyl)sulfamoyl]benzoic acid (CAS not assigned; molecular formula C12H17NO4S, MW 271.33) has been characterized but lacks reported cPLA2α inhibitory activity in published SAR tables . This is consistent with the broader SAR trend that para-carboxylate orientation enables key binding interactions within the cPLA2α active site; meta-substituted congeners exhibit drastically reduced or undetectable inhibition in vesicle-based assays [1].

cPLA2α Inhibition Inflammation Medicinal Chemistry

N-Alkyl Substitution Pattern Differentiates 4-[Butyl(methyl)sulfamoyl]benzoic acid from Mono-N-Alkyl Analogs in cPLA2α SAR

The N,N-disubstituted nature of 4-[Butyl(methyl)sulfamoyl]benzoic acid distinguishes it from mono-N-alkyl analogs such as 4-(butylsulfamoyl)benzoic acid (CAS 6306-16-7; C11H15NO4S; MW 257.31) . SAR analysis of 4-sulfamoylbenzoic acid cPLA2α inhibitors indicates that N,N-disubstitution is a prerequisite for achieving submicromolar inhibitory potency, whereas mono-N-alkyl derivatives typically exhibit IC50 values >100 µM or are completely inactive [1]. The additional methyl group in the target compound provides increased lipophilicity and steric bulk, which class-level docking studies suggest enhances hydrophobic interactions within the cPLA2α binding cleft. While direct IC50 comparison is precluded by absence of peer-reviewed data for the target compound, the structural distinction carries implications for assay design and compound prioritization.

cPLA2α Inhibitor SAR Sulfonamide Drug Design

Predicted Physicochemical Properties Differentiate 4-[Butyl(methyl)sulfamoyl]benzoic acid from Polar Sulfamoyl Benzoic Acid Congeners

Predicted physicochemical parameters for 4-[Butyl(methyl)sulfamoyl]benzoic acid include a pKa of 3.65±0.10 (carboxylic acid), a boiling point of 427.0±47.0 °C, and a density of 1.250±0.06 g/cm³ . In contrast, more polar sulfamoyl benzoic acid derivatives such as those bearing hydroxyl or amine substituents exhibit substantially lower predicted LogP values and higher aqueous solubility, which alter their suitability for cell-based assays, in vivo studies, or co-crystallization experiments. For example, 2-hydroxy-3-sulfamoylbenzoic acid (a related LPA2 ligand scaffold) possesses significantly different solubility and permeability profiles due to intramolecular hydrogen bonding. The butyl and methyl substituents confer increased lipophilicity, which may impact membrane permeability and plasma protein binding relative to less alkylated congeners—a critical consideration when selecting compounds for phenotypic screening or in vivo pharmacology.

Physicochemical Properties pKa LogP Formulation

Commercial Availability and Purity: 4-[Butyl(methyl)sulfamoyl]benzoic acid is Readily Procurable at 97% Purity with Defined Pricing Tiers

4-[Butyl(methyl)sulfamoyl]benzoic acid is commercially available from multiple reputable suppliers at ≥97% purity (e.g., Leyan Product No. 1141230, 97% purity) and from Fluorochem at 95%+ purity with tiered pricing: 250 mg (~1914 RMB), 500 mg (~3014 RMB), 1 g (~4708 RMB), 2.5 g (~10340 RMB) . In contrast, closely related analogs such as the meta-substituted 3-[butyl(methyl)sulfamoyl]benzoic acid and the mono-N-alkyl 4-(butylsulfamoyl)benzoic acid are less widely stocked and may require custom synthesis, incurring longer lead times and higher procurement costs. The established supply chain and competitive pricing for the target compound reduce experimental risk and facilitate repeat studies or scale-up requirements.

Chemical Procurement Research Reagent Sourcing

Optimal Research and Industrial Application Scenarios for 4-[Butyl(methyl)sulfamoyl]benzoic acid (CAS 887202-44-0)


LPA2 Receptor Antagonist Probe for GPCR Signal Transduction Studies

Researchers investigating LPA2 receptor pharmacology can employ 4-[Butyl(methyl)sulfamoyl]benzoic acid as an antagonist chemical probe (IC50 > 30 µM in calcium mobilization assay [1]). Its functional antagonism contrasts with the potent agonism of DBIBB (EC50 0.10 µM ), enabling dissection of LPA2-mediated signaling pathways in cell-based models of apoptosis, migration, or barrier function. This compound is particularly suited for studies where LPA2 blockade—rather than activation—is desired, such as evaluating the receptor's role in cancer cell survival or radiation-induced gastrointestinal injury.

cPLA2α Inhibitor Scaffold for Anti-Inflammatory Drug Discovery

As an N,N-disubstituted 4-sulfamoylbenzoic acid derivative, 4-[Butyl(methyl)sulfamoyl]benzoic acid aligns with the structural requirements for cPLA2α inhibition established in medicinal chemistry SAR campaigns [1]. The compound can serve as a starting point for structure-based optimization or as a reference control in enzyme inhibition assays. Its para-substitution pattern and N,N-disubstituted sulfonamide are consistent with submicromolar cPLA2α inhibitors (e.g., compounds 85 and 88 in Borecki et al. ), making it a relevant tool for arachidonic acid cascade research and inflammation target validation.

Building Block for Synthesis of Diversified Sulfamoyl Benzoic Acid Libraries

The carboxylic acid moiety at the para position renders 4-[Butyl(methyl)sulfamoyl]benzoic acid a versatile synthetic intermediate for amide coupling, esterification, or reduction reactions [1]. It can be incorporated into larger molecular architectures or used to generate focused libraries of sulfamoyl benzoic acid analogs for screening against phospholipase targets, GPCRs, or other protein classes. Its commercial availability at 97% purity and competitive pricing tiers support its use in medicinal chemistry campaigns requiring gram-scale quantities.

Negative Control for LPA2 Agonist Studies

Given its weak antagonist activity at LPA2 (IC50 > 30 µM [1]), 4-[Butyl(methyl)sulfamoyl]benzoic acid can be employed as a structurally matched negative control or inactive comparator in studies evaluating potent LPA2 agonists such as DBIBB (EC50 0.10 µM ) or Radioprotectin-1 (EC50 25 nM). This application is critical for confirming that observed phenotypic effects are specific to LPA2 agonism rather than off-target activities shared by the sulfamoyl benzoic acid chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[Butyl(methyl)sulfamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.